molecular formula C12H12N4O3 B14265958 1-(2-Azidobenzoyl)-L-proline CAS No. 166451-14-5

1-(2-Azidobenzoyl)-L-proline

Cat. No.: B14265958
CAS No.: 166451-14-5
M. Wt: 260.25 g/mol
InChI Key: AGKMTEPFYJXIAQ-JTQLQIEISA-N
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Description

1-(2-Azidobenzoyl)-L-proline is a compound of significant interest in the field of organic chemistry It is characterized by the presence of an azide group attached to a benzoyl moiety, which is further linked to the amino acid proline

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Azidobenzoyl)-L-proline typically involves the coupling of proline-substituted alkenes with 2-azidobenzoic acid. This process can be achieved through intramolecular azide to alkene 1,3-dipolar cycloadditions. The reaction conditions often include the use of solvents such as dichloromethane and reagents like oxalyl chloride and dimethyl sulfoxide .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the azide group, which can be potentially explosive.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Azidobenzoyl)-L-proline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Cycloaddition Reactions: Typically involve the use of alkenes and solvents like dichloromethane. The reaction may be catalyzed by heat or light.

    Substitution Reactions: May involve reagents such as triphenylphosphine or other nucleophiles.

Major Products Formed:

Scientific Research Applications

1-(2-Azidobenzoyl)-L-proline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Azidobenzoyl)-L-proline primarily involves its ability to undergo cycloaddition reactions. The azide group acts as a 1,3-dipole, reacting with alkenes to form triazoline intermediates, which can further decompose to form imines or aziridines . These reactions are facilitated by the electronic properties of the azide group and the benzoyl moiety.

Similar Compounds:

Uniqueness: this compound is unique due to its specific combination of an azide group with a proline moiety, which allows it to participate in a wide range of chemical reactions. Its ability to form bioactive compounds makes it particularly valuable in medicinal chemistry.

Properties

166451-14-5

Molecular Formula

C12H12N4O3

Molecular Weight

260.25 g/mol

IUPAC Name

(2S)-1-(2-azidobenzoyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C12H12N4O3/c13-15-14-9-5-2-1-4-8(9)11(17)16-7-3-6-10(16)12(18)19/h1-2,4-5,10H,3,6-7H2,(H,18,19)/t10-/m0/s1

InChI Key

AGKMTEPFYJXIAQ-JTQLQIEISA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)C2=CC=CC=C2N=[N+]=[N-])C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC=CC=C2N=[N+]=[N-])C(=O)O

Origin of Product

United States

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